molecular formula C24H28N4O3S2 B2945004 N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1206990-39-7

N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2945004
CAS No.: 1206990-39-7
M. Wt: 484.63
InChI Key: WOTYKHUIFNWSKN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a sophisticated structure that combines several pharmacologically privileged motifs, including a dimethylaminophenyl group, a (3-methylphenyl)piperazine moiety, and a sulfonylthiophene carboxamide framework. The presence of the arylpiperazine group, a common feature in neuroactive compounds, suggests potential for interaction with various central nervous system targets, such as serotonin or dopamine receptors . The intricate molecular architecture, where a sulfonamide group bridges the piperazine and thiophene rings, is a design strategy often employed in the development of enzyme inhibitors, as the sulfonamide group can act as a key pharmacophore for binding to active sites . This makes the compound a valuable candidate for researchers investigating new ligands for GPCRs or kinase inhibitors in oncology and neuroscience. It is supplied as a high-purity material for in vitro assay development and hit-to-lead optimization studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-18-5-4-6-21(17-18)27-12-14-28(15-13-27)33(30,31)22-11-16-32-23(22)24(29)25-19-7-9-20(10-8-19)26(2)3/h4-11,16-17H,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYKHUIFNWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H28N4O3S2
  • Molecular Weight : 484.63 g/mol
  • IUPAC Name : N-[4-(dimethylamino)phenyl]-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and subsequent intracellular effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction.
Antimicrobial Demonstrates inhibitory effects against a range of bacterial strains.
Neuroprotective Potential to inhibit acetylcholinesterase (AChE), suggesting use in neurodegenerative diseases.
Anti-inflammatory Modulates inflammatory pathways, reducing cytokine production in vitro.

Case Studies and Research Findings

  • Anticancer Activity
    A study by researchers demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Properties
    In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL .
  • Neuroprotective Effects
    Research indicated that this compound inhibited AChE with an IC50 value of 0.5 µM, suggesting its potential application in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with four structurally related thiophene-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Carboxamide Substituent Key Structural Features Reference
Target Compound C24H27N4O3S2 ~483.5 3-methylphenyl 4-(dimethylamino)phenyl Thiophene-2-carboxamide, sulfonyl-piperazine -
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide C21H20FN3O3S2 445.5 2-fluorophenyl Phenyl Thiophene-2-carboxamide, sulfonyl-piperazine
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C16H15ClN4O3S2 410.9 4-chloro-2-nitrophenyl (via carbothioyl) Thiophene-2-carboxamide Carbothioyl linkage instead of sulfonyl
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide ~C22H23ClN2OS ~398.9 None 2-chlorophenyl Thiophene-3-carboxamide, imino group
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide ~C20H25F3N3O3S ~443.5 2-(trifluoromethoxy)phenyl (via butyl) Butyl-linked piperazine Thiophene-2-carboxamide, butyl spacer

Analysis of Structural Variations

Core Structure

All compounds share a thiophene-carboxamide backbone. The target and ’s compound have substitutions at positions 2 (carboxamide) and 3 (sulfonyl-piperazine), while ’s derivative is substituted at position 3 with an imino group.

Piperazine Substituents
  • The target’s 3-methylphenyl group on piperazine introduces hydrophobicity, which may enhance membrane permeability.
  • uses a carbothioyl linkage instead of sulfonyl, reducing polarity and possibly altering metabolic stability .
Carboxamide Substituents
  • The target’s 4-(dimethylamino)phenyl group provides basicity, facilitating interactions with acidic residues in target proteins.
  • ’s simple phenyl group lacks this basicity, which may reduce solubility or target engagement .
Molecular Weight and Physicochemical Properties

Lower molecular weight analogues (e.g., ’s 410.9) may exhibit better absorption but shorter duration of action .

Research Findings and Implications

Pharmacological Potential

Thiophene derivatives are reported to exhibit analgesic, anti-inflammatory, and antimicrobial activities .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-fluorophenyl substituent in ’s compound may enhance binding to receptors with polar active sites .
  • Hydrophobic Substituents : The target’s 3-methylphenyl group could improve lipophilicity, favoring interactions with hydrophobic pockets in enzymes or receptors.
  • Linker Flexibility : ’s butyl spacer introduces conformational flexibility, which might broaden target specificity .

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